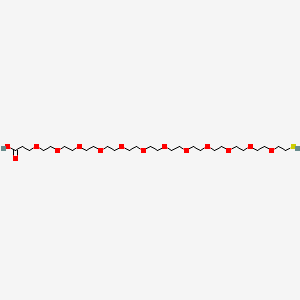
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClFNO3 . It has a molecular weight of 269.66 .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 372.1±37.0 °C and a predicted density of 1.451±0.06 g/cm3 . Its melting point is greater than 300 °C .Applications De Recherche Scientifique
Ethylation and Solvent Influence
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has been subjected to ethylation with ethyl bromide in various solvents, including hydrous DMF. The impact of different bases (like K_2CO_3 or Na_2CO_3) and the influence of water in DMF on the ratio of N- and O-ethylated products were investigated using HPLC methods. These studies offer insights into the solvents' effects on the ethylation process and the product distribution (Guo Hui, 1993).
Microwave-Assisted Synthesis
The compound has been synthesized through the Gould-Jacobs reaction under microwave assistance using aluminium metal as a catalyst. Optimal conditions for the reaction, including microwave power, temperature, and reaction time, were determined, achieving a high overall product yield. The structure of the product was confirmed using melting point measurements and NMR spectrometry (Song Bao-an, 2012).
Conversion Studies
The conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other derivatives by heating in DMSO with or without Bu_4NI was studied. The influence of different solvents on the ratio of the resulting products was examined, providing valuable information for chemical synthesis and modification processes (Guo Hui, 1991).
Antioxidant or Prooxidant Effects
NMR Studies
NMR studies of halogenated 1,4‐Dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylates, including this compound, have been carried out. These studies include reporting on 1H, 13C, and 19F chemical shifts, and various coupling constants. Such detailed NMR data are crucial for understanding the electronic structure and reactivity of these molecules (B. Podányi et al., 1996).
Antibacterial Activity Studies
Several studies have explored the antibacterial activities of derivatives of this compound. These studies provide valuable insights into the potential of these compounds as antibacterial agents and help in understanding the structure-activity relationships vital for drug development (J. Sheu et al., 1998).
Decarboxylation Pathway Analysis
Research on the probable pathway for the formation of a decarboxylated product impurity in norfloxacin, starting from this compound, has been conducted. Understanding such pathways is essential for controlling impurities in pharmaceutical syntheses (Guo Hui, 1989).
Propriétés
IUPAC Name |
ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOYRWBXBBOLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990658 | |
| Record name | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70458-93-4, 75073-15-3 | |
| Record name | 6-Fluoro-7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester](/img/structure/B3024037.png)

![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3024041.png)
![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)
![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)

